molecular formula C10H17NO2 B13569177 2-Aminospiro[3.5]nonane-7-carboxylic acid

2-Aminospiro[3.5]nonane-7-carboxylic acid

Cat. No.: B13569177
M. Wt: 183.25 g/mol
InChI Key: QEGBGIWIFVFFGA-UHFFFAOYSA-N
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Description

2-Aminospiro[35]nonane-7-carboxylic acid is a unique organic compound characterized by its spirocyclic structure This compound features a spiro junction where two rings are connected through a single atom, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminospiro[3.5]nonane-7-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Aminospiro[3.5]nonane-7-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions involving the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

2-Aminospiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Aminospiro[3.5]nonane-7-carboxylic acid exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminospiro[3.5]nonane-2-carboxylic acid: Similar spirocyclic structure but with the carboxylic acid group at a different position.

    Spiro[3.5]nonane derivatives: Various derivatives with different functional groups attached to the spirocyclic core.

Uniqueness

2-Aminospiro[35]nonane-7-carboxylic acid is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-aminospiro[3.5]nonane-7-carboxylic acid

InChI

InChI=1S/C10H17NO2/c11-8-5-10(6-8)3-1-7(2-4-10)9(12)13/h7-8H,1-6,11H2,(H,12,13)

InChI Key

QEGBGIWIFVFFGA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(=O)O)CC(C2)N

Origin of Product

United States

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